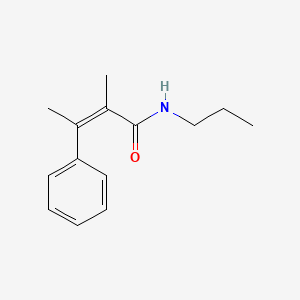![molecular formula C16H14N2O3 B13950822 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester CAS No. 50609-54-6](/img/structure/B13950822.png)
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester is a heterocyclic compound with the molecular formula C16H14N2O3.
Preparation Methods
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with an unsaturated ketone derivative in the presence of a base catalyst, followed by esterification . Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester can be compared with other similar compounds such as:
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester: Another related compound with variations in the ester group, affecting its reactivity and applications.
Properties
CAS No. |
50609-54-6 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 2-(1-oxopyrimido[1,2-a]quinolin-2-yl)acetate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)9-12-10-17-14-8-7-11-5-3-4-6-13(11)18(14)16(12)20/h3-8,10H,2,9H2,1H3 |
InChI Key |
GKZJDLVDRPMCOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
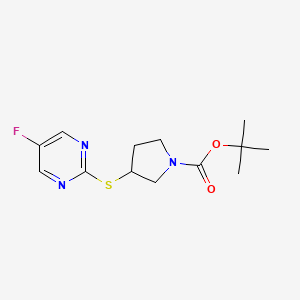
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
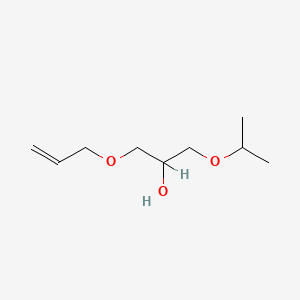

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)

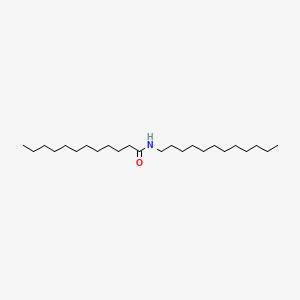
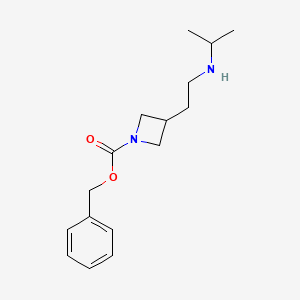
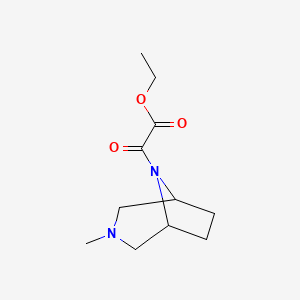

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)

